1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine
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Overview
Description
UR-PI376 is a histamine H4 receptor agonist ( hH4R agonist) (pEC50 = 7.47, alpha = 0.93) showing negligible hH1R and hH2R activities and significant selectivity over the hH3R (pKB = 6.00, alpha = -0.28), as determined in steady-state GTPase assays using membrane preparations of hH(x)R-expressing Sf9 cells. Modeling of the binding mode of UR-PI376 suggests that the cyanoguanidine moiety forms charge-assisted hydrogen bonds not only with the conserved Asp-94 but also with the hH4R-specific Arg-341 residue.
Scientific Research Applications
Histamine Receptor Agonism
The compound has been studied for its role in histamine receptor agonism. For instance, its analogues were investigated for their affinity and functional activity at human histamine H4 receptor (hH4R) subtypes. The most potent H4R agonists were identified, highlighting their potential for therapeutic applications in this area (Geyer et al., 2016).
Chemosensory Applications
Research on imidazole-based chemosensors demonstrated their use in detecting cyanide and mercury ions. These chemosensors, including derivatives of the compound , showed exclusive sensing towards CN- ions, highlighting their potential in environmental and safety applications (Emandi et al., 2018).
Synthesis and Structural Studies
The compound's derivatives have been synthesized and structurally analyzed. These studies contribute to the understanding of the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Shestakov et al., 2011).
Solar Cell Applications
The compound's use in dye-sensitized solar cells has been explored. Specifically, imidazolium iodide was used for iodide sources in solar cells with an organic sensitizer, demonstrating its potential in renewable energy technologies (Wu et al., 2013).
properties
CAS RN |
1192559-94-6 |
---|---|
Product Name |
1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |
Molecular Formula |
C17H22N6S |
Molecular Weight |
342.465 |
IUPAC Name |
1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |
InChI |
InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22) |
InChI Key |
DHHDEHNHEBYRPQ-UHFFFAOYSA-N |
SMILES |
N#CN/C(NCCSC1=CC=CC=C1)=N\CCCCC2=CN=CN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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